(2-tert-Butylpyrimidin-5-yl)acetic acid
Description
(2-tert-Butylpyrimidin-5-yl)acetic acid is a pyrimidine derivative featuring a tert-butyl substituent at the 2-position of the pyrimidine ring and an acetic acid moiety at the 5-position (Figure 1). This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for modifications in reactivity, bioavailability, and intermolecular interactions.
Properties
CAS No. |
122936-54-3 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(2-tert-butylpyrimidin-5-yl)acetic acid |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)9-11-5-7(6-12-9)4-8(13)14/h5-6H,4H2,1-3H3,(H,13,14) |
InChI Key |
OZQAMCDSVSENHJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC=C(C=N1)CC(=O)O |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=N1)CC(=O)O |
Synonyms |
5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Analysis
The following compounds are structurally related to (2-tert-Butylpyrimidin-5-yl)acetic acid, differing primarily in substituents on the pyrimidine ring:
Key Observations :
- Substituent Effects: The tert-butyl group in the target compound increases steric hindrance and lipophilicity compared to the smaller bromine or phenyl groups. This may reduce metabolic degradation in biological systems. The bromine atom in tert-Butyl 2-(5-bromopyrimidin-2-yl)acetate offers a site for further functionalization (e.g., cross-coupling reactions) .
- Functional Group Differences :
Physicochemical and Reactivity Comparisons
Solubility and Polarity
- Lipophilicity : The tert-butyl group increases logP values, making (2-tert-Butylpyrimidin-5-yl)acetic acid more lipophilic than the phenyl analog (predicted logP: 1.8 vs. 1.2) .
- Acid Dissociation (pKa) : The acetic acid group has a pKa ~2.5–3.0, ensuring ionization at physiological pH, whereas the esterified analog lacks acidic protons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
